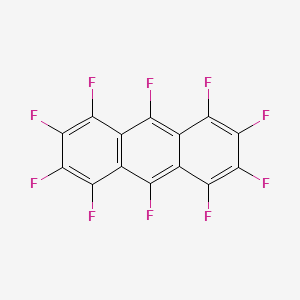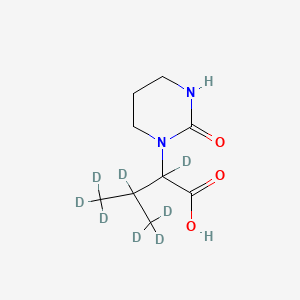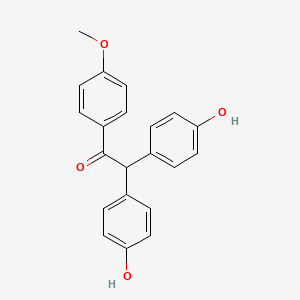
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two hydroxyphenyl groups and one methoxyphenyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone typically involves the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the condensation process.
Catalyst: Acidic or basic catalysts can be used to promote the reaction. Common catalysts include sulfuric acid or sodium hydroxide.
Solvent: The reaction is often carried out in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzophenone: Similar structure but lacks the hydroxy and methoxy groups.
4-Methoxybenzophenone: Contains a methoxy group but lacks the hydroxy groups.
Bisphenol A: Contains two hydroxyphenyl groups but lacks the methoxy group.
Uniqueness
2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H18O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H18O4/c1-25-19-12-6-16(7-13-19)21(24)20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20,22-23H,1H3 |
InChI 键 |
IWKCFWXAHMYQOE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
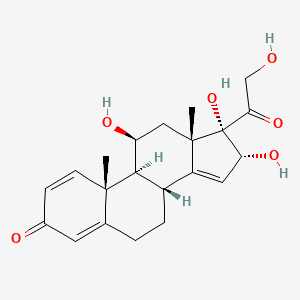
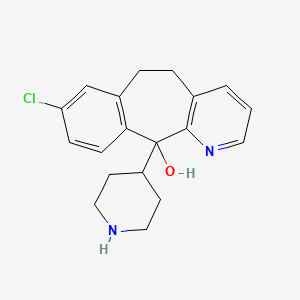
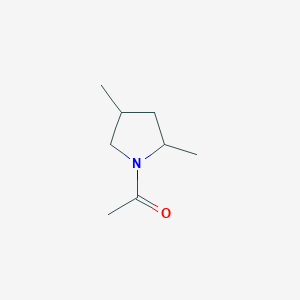

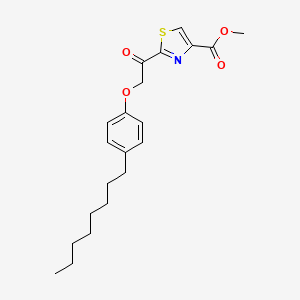
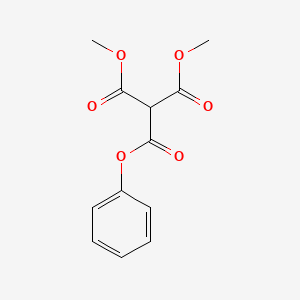

![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
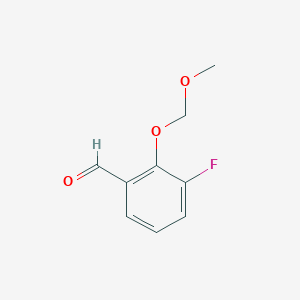
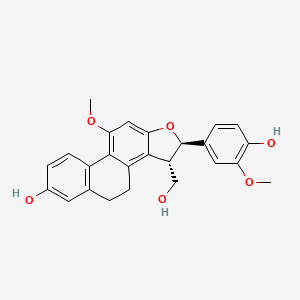
![1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole](/img/structure/B13437016.png)
